molecular formula C24H18N2O4S B2828486 (Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-61-4

(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2828486
CAS No.: 637755-61-4
M. Wt: 430.48
InChI Key: YJMACYTZBJJSIO-VBKFSLOCSA-N
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Description

(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a benzo[d]thiazole moiety with a naphthofuran core, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a naphthofuran derivative under specific conditions to form the final product. Key steps include:

    Formation of Benzo[d]thiazole Intermediate: This can be achieved through the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones.

    Coupling Reaction: The benzo[d]thiazole intermediate is then reacted with a naphthofuran derivative in the presence of a base such as potassium carbonate, under reflux conditions, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles like amines, thiols, under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials.

Comparison with Similar Compounds

Similar Compounds

    (Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate: can be compared with other benzo[d]thiazole derivatives and naphthofuran compounds.

    Benzo[d]thiazole Derivatives: These include compounds like 2-aminobenzothiazole and its various substituted forms.

    Naphthofuran Compounds: Examples include 2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan and its derivatives.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[(E)-1,3-benzothiazol-2-yliminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c1-3-29-23(28)19-13(2)30-22-15-9-5-4-8-14(15)21(27)16(20(19)22)12-25-24-26-17-10-6-7-11-18(17)31-24/h4-12,27H,3H2,1-2H3/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBAIVUEFLQNBP-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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